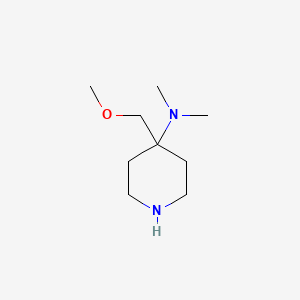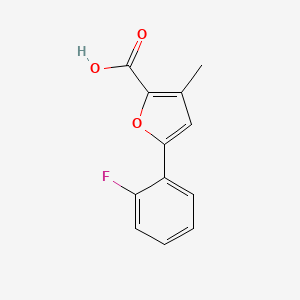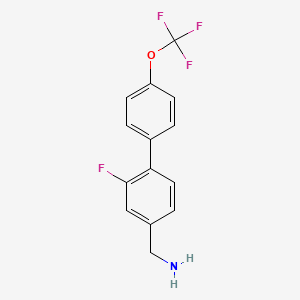
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of bromine and chlorine atoms attached to a triazinane ring, which is a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric acid with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a specific temperature range to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione involves its ability to act as an electrophile in chemical reactions. The bromine and chlorine atoms make the compound highly reactive, allowing it to interact with nucleophiles and form new chemical bonds. This reactivity is exploited in various synthetic processes to achieve desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione can be compared with other triazine derivatives such as:
1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione: Known for its use as a disinfectant and chlorinating agent.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Used as a crosslinking agent in polymer synthesis.
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: A brominating agent with higher bromine content.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C3HBrClN3O3 |
|---|---|
Molekulargewicht |
242.41 g/mol |
IUPAC-Name |
1-bromo-3-chloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3HBrClN3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) |
InChI-Schlüssel |
OKNPHOXYVYNIDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)













